5-(Chlorocarbonyl)-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorocarbonyl)-2-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorocarbonyl group (-COCl) and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorocarbonyl)-2-fluorobenzoic acid typically involves the chlorination of 2-fluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-(Chlorocarbonyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: The chlorocarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
Alcohols: from reduction.
Carboxylic acids: from hydrolysis.
Scientific Research Applications
Chemistry: 5-(Chlorocarbonyl)-2-fluorobenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its reactive chlorocarbonyl group .
Medicine: The compound is explored for its potential use in drug development, especially in the design of enzyme inhibitors and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-(Chlorocarbonyl)-2-fluorobenzoic acid involves the reactivity of its chlorocarbonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The molecular targets include serine and cysteine residues in enzyme active sites .
Comparison with Similar Compounds
- 2-Fluorobenzoic acid
- 5-Chlorobenzoic acid
- 5-(Bromocarbonyl)-2-fluorobenzoic acid
Comparison: 5-(Chlorocarbonyl)-2-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a chlorocarbonyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, the fluorine atom increases the compound’s lipophilicity and stability, while the chlorocarbonyl group enhances its reactivity towards nucleophiles .
Properties
IUPAC Name |
5-carbonochloridoyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO3/c9-7(11)4-1-2-6(10)5(3-4)8(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXWYZMBKWVZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664875 |
Source
|
Record name | 5-(Chlorocarbonyl)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773100-75-7 |
Source
|
Record name | 5-(Chlorocarbonyl)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.